molecular formula C20H34O3 B13424974 17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol

17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol

Cat. No.: B13424974
M. Wt: 322.5 g/mol
InChI Key: BUTNDYMNFYGFDE-WIRWPRASSA-N
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Description

17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol is a synthetic steroid belonging to the class of androgens and derivatives These compounds are known for their role in the development and maintenance of masculine characteristics

Preparation Methods

The synthesis of 17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol involves multiple steps, starting from basic steroidal precursors. The synthetic route typically includes the following steps:

    Starting Material: The synthesis begins with a suitable steroidal precursor, such as androstenedione.

    Methylation: Introduction of the 17alpha-methyl group is achieved through methylation reactions using reagents like methyl iodide.

    Reduction: The 5alpha-androstane structure is formed through reduction reactions, often using reducing agents like lithium aluminum hydride.

    Hydroxylation: Introduction of hydroxyl groups at the 2alpha, 3alpha, and 17beta positions is achieved through hydroxylation reactions using reagents like osmium tetroxide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can further modify the hydroxyl groups, converting them into other functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of steroidal compounds.

    Biology: Studied for its effects on cellular processes and its role as a regulator of gonadotropin secretion.

    Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and treatment of androgen deficiency.

    Industry: Utilized in the development of performance-enhancing drugs and as a reference material in sports drug testing.

Mechanism of Action

The mechanism of action of 17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in the development and maintenance of masculine characteristics. The molecular targets include various enzymes and proteins involved in steroid metabolism and signaling pathways.

Comparison with Similar Compounds

17alphalpha-Methyl-5alpha-androstane-2alpha,3alpha,17beta-triol can be compared with other similar compounds, such as:

    5alpha-androstane-3beta,17alpha-diol: Another androgenic steroid with similar structural features but different hydroxylation patterns.

    17-Methyl-5Alpha-androstane-3Alpha,17Beta-diol: A closely related compound with similar methylation and hydroxylation but differing in specific functional groups.

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(2R,3S,5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-2,3,17-triol

InChI

InChI=1S/C20H34O3/c1-18-11-17(22)16(21)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-17,21-23H,4-11H2,1-3H3/t12-,13+,14-,15-,16-,17+,18-,19-,20-/m0/s1

InChI Key

BUTNDYMNFYGFDE-WIRWPRASSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(C4)O)O)C

Origin of Product

United States

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